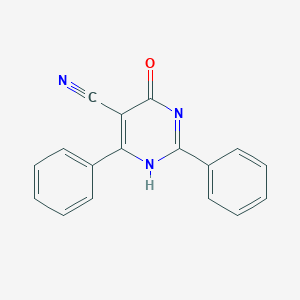

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

描述

属性

IUPAC Name |

6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLBPYXICVIGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355829 | |

| Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-54-2 | |

| Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The reaction proceeds via acid-catalyzed imine formation between benzaldehyde and urea, followed by nucleophilic attack by the nitrile precursor. The hydroxyl group at position 4 arises from tautomerization of the intermediate dihydropyrimidine.

Example Protocol :

Optimization Insights

-

Catalyst Screening : Lewis acids like FeCl₃ or Bi(OTf)₃ improve yields to 78–82% by accelerating imine formation.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side products but require higher temperatures (100–110°C).

Post-Functionalization of Preformed Pyrimidine Cores

This two-step strategy first constructs a 5-chloropyrimidine intermediate, followed by cyanation.

Step 1: Synthesis of 5-Chloro-2,6-diphenylpyrimidin-4-ol

Step 2: Cyanide Substitution

-

Reactants : 5-Chloro intermediate (1 eq), KCN (1.2 eq)

-

Catalyst : CuI (5 mol%)

-

Solvent : DMSO, 120°C, 4 hours

Key Challenge : Competing hydrolysis of the nitrile group necessitates strict anhydrous conditions.

Metal-Catalyzed Cross-Coupling for Phenyl Group Introduction

Phenyl groups at positions 2 and 6 are installed via Suzuki-Miyaura coupling after forming the pyrimidine core.

Protocol Overview

-

Core Synthesis : 4-Hydroxy-5-cyanopyrimidine is prepared via cyclocondensation of cyanoacetamide with ammonium acetate.

-

Borylation : Treat the core with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (3 mol%) in THF at 60°C.

-

Suzuki Coupling : React with phenylboronic acid (2.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ in dioxane/water.

Yield : 55–62% over three steps.

Oxidative Aromatization of Dihydropyrimidines

Dihydropyrimidines synthesized via the Hantzsch reaction are oxidized to introduce the 4-hydroxyl group.

Oxidation Agents

-

KMnO₄/H₂SO₄ : Achieves 70–75% yield but generates MnO₂ waste.

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Eco-friendly alternative with 68–70% yield.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 4-oxo-2,6-diphenyl-5-pyrimidinecarbonitrile.

Reduction: Formation of 4-hydroxy-2,6-diphenyl-5-pyrimidinecarboxamide.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemical Applications

Building Block in Synthesis

- Role : 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile serves as a critical intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

- Example : The compound can be utilized in the synthesis of pyrimidine derivatives that exhibit biological activity, such as antimicrobial and anticancer properties .

Biological Applications

Antimicrobial Activity

- Research Findings : Studies have shown that derivatives of pyrimidine compounds, including this compound, demonstrate significant antimicrobial activity against various bacterial strains. For instance, certain synthesized derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | Staphylococcus aureus | 500 µg/mL |

| This compound Derivative B | Escherichia coli | 750 µg/mL |

Anticancer Properties

- Case Study : A study evaluated the anticancer potential of this compound against human tumor cell lines. The compound showed promising results in inhibiting cell proliferation in breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) models. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins .

| Cell Line | Treatment Concentration | % Cell Viability |

|---|---|---|

| MCF-7 | 10 µM | 45% |

| HepG2 | 10 µM | 50% |

Medicinal Applications

Enzyme Inhibition

- Mechanism : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as a competitive inhibitor for enzymes involved in cancer metabolism or inflammatory processes .

Potential Therapeutic Effects

作用机制

The mechanism of action of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The pyrimidinecarbonitrile scaffold allows for extensive substitution, leading to variations in molecular weight, melting points, and reactivity:

Key Observations :

- Hydroxyl vs. Chloro Substituents : Replacing -OH with -Cl (e.g., 4-Chloro-2,6-diphenyl analog) increases molecular weight by ~18 g/mol and may alter reactivity, favoring substitution reactions .

- Amino vs. Hydroxyl Groups: Amino-substituted analogs (e.g., 4h, 4d) exhibit lower melting points (130–222°C vs. >266°C for hydroxy/methoxy derivatives in ), likely due to reduced hydrogen bonding .

生物活性

Overview

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile (C17H11N3O) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its pyrimidine core and phenyl substituents, has been investigated for various therapeutic applications, including anticancer and anti-inflammatory effects.

- Molecular Formula : C17H11N3O

- Molecular Weight : 273.29 g/mol

- CAS Number : 737-54-2

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator by binding to active sites and altering signal transduction pathways. For instance, it has been shown to inhibit certain kinases, which disrupts signaling pathways related to cell proliferation and survival .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : Compounds derived from this structure have exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound were found to inhibit the growth of Colo 205 cells with an IC50 value of approximately 1.66 μM .

- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing the concentration of caspase-3 and blocking the G1 phase of the cell cycle. This was evidenced by an increase in annexin-V stained cells, indicating higher rates of programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects:

- COX Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition contributes to its therapeutic profile in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Colo 205 | 1.66 | Induction of apoptosis via caspase activation |

| MCF-7 | Varies | Cell cycle arrest (G1 phase) | |

| Anti-inflammatory | Various | Not specified | Inhibition of COX enzymes |

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxicity of several pyrimidine derivatives, including this compound. The results indicated that compounds with modifications at specific positions exhibited enhanced activity against non-small cell lung cancer (HOP-62) and CNS cancers (SNB-75), with growth inhibition values exceeding 75% .

常见问题

Q. What are the optimized synthetic routes for 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. Key steps involve condensation of aromatic aldehydes with urea/thiourea derivatives and nitrile-containing precursors. Reaction parameters such as temperature (85–100°C), solvent (water, ethanol, or DMSO), and catalyst (e.g., K₂CO₃) significantly impact yield and purity. For example, thermal aqueous conditions at 85°C for 12–24 hours yield products with >90% purity, as confirmed by elemental analysis and spectroscopy . Adjusting pH during workup (e.g., neutralizing with HCl) ensures crystallization of the product with minimal impurities .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR (in DMSO-d₆) to confirm aromatic proton environments and carbon backbone (δH 7.1–8.4 ppm for phenyl groups; δC 76–169 ppm for pyrimidine carbons) .

- IR spectroscopy to identify functional groups (e.g., νCN ~2212 cm⁻¹, νC=O ~1640–1691 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 287.32 [M⁺]) and fragmentation patterns .

- Elemental analysis to validate stoichiometry (e.g., C: 66.56%, H: 3.61%, N: 18.26%) .

Q. How can solubility challenges for this compound in biological or solvent systems be addressed?

While the compound exhibits limited solubility in polar solvents like water, co-solvents such as DMSO (10–20% v/v) or ethanol are effective for biological assays. Sonication or mild heating (40–50°C) enhances dissolution. For NMR studies, DMSO-d₆ is preferred due to its ability to solubilize aromatic pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Discrepancies often arise from differences in substituents, purity protocols, or crystallization methods. For example:

- Melting points vary with substituents: 4-chlorophenyl derivatives melt at 222°C, while 4-methylphenyl analogs melt at 130°C .

- Ensure purity via recrystallization (ethanol/water mixtures) and validate with HPLC or TLC. Contradictions in IR νCN stretches (2212 vs. 2205 cm⁻¹) may reflect solvent polarity effects during measurement .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) calculates charge distribution, revealing electron-deficient pyrimidine rings prone to nucleophilic attack at C5 .

- Molecular docking identifies potential binding interactions with biological targets (e.g., PI3K/AKT pathway proteins) by modeling hydrogen bonds with the hydroxyl and nitrile groups .

- ADMET predictions assess pharmacokinetic properties, such as logP (~2.8) and bioavailability, to guide derivative design .

Q. How can derivatives of this compound be designed to enhance bioactivity while maintaining structural integrity?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, Br) at the phenyl rings to improve antimicrobial activity .

- Functionalization : Replace the hydroxyl group with hydrazinyl or piperidinyl moieties to explore anticonvulsant or anticancer effects .

- Hybrid systems : Incorporate thiophene or indole rings to study π-π stacking interactions in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。